3-(Biphenyl-2-ylamino)-5-(4-methoxyphenyl)cyclohex-2-en-1-one
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Overview
Description
3-(Biphenyl-2-ylamino)-5-(4-methoxyphenyl)cyclohex-2-en-1-one is an organic compound with a complex structure, featuring a biphenyl group, a methoxyphenyl group, and a cyclohexenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Biphenyl-2-ylamino)-5-(4-methoxyphenyl)cyclohex-2-en-1-one typically involves multi-step organic reactions. One common method includes the condensation of biphenyl-2-amine with 4-methoxybenzaldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
3-(Biphenyl-2-ylamino)-5-(4-methoxyphenyl)cyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated analogs.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce cyclohexanol derivatives.
Scientific Research Applications
3-(Biphenyl-2-ylamino)-5-(4-methoxyphenyl)cyclohex-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(Biphenyl-2-ylamino)-5-(4-methoxyphenyl)cyclohex-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
3-(Biphenyl-2-ylamino)-5-(4-methoxyphenyl)cyclohex-2-en-1-one is unique due to its specific structural features, such as the combination of biphenyl and methoxyphenyl groups with a cyclohexenone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C25H23NO2 |
---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-3-(2-phenylanilino)cyclohex-2-en-1-one |
InChI |
InChI=1S/C25H23NO2/c1-28-23-13-11-18(12-14-23)20-15-21(17-22(27)16-20)26-25-10-6-5-9-24(25)19-7-3-2-4-8-19/h2-14,17,20,26H,15-16H2,1H3 |
InChI Key |
CYHQVBZVKLDBEB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=CC(=O)C2)NC3=CC=CC=C3C4=CC=CC=C4 |
Origin of Product |
United States |
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